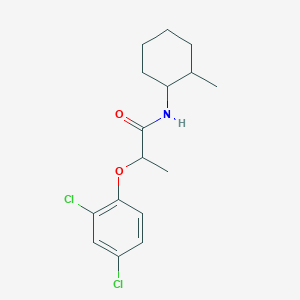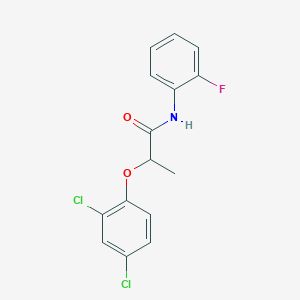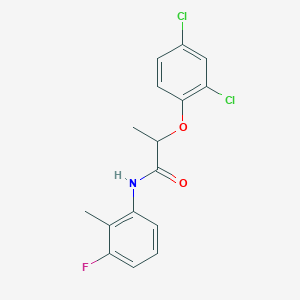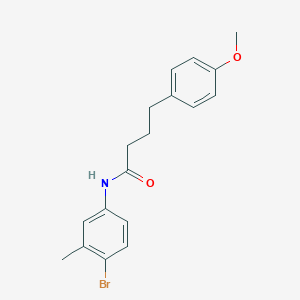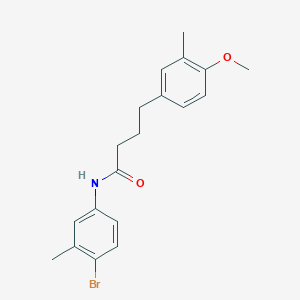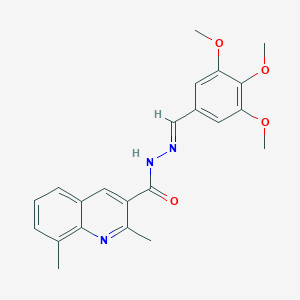
2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide, also known as LQM-15, is a novel small-molecule compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound has been synthesized using a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide is not fully understood. However, it has been suggested that this compound exerts its anticancer and antiviral effects by inhibiting the activity of certain enzymes that are involved in cell proliferation and viral replication. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase IIα and casein kinase 2. This compound has also been found to induce the expression of certain genes that are involved in apoptosis and cell cycle regulation. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has several advantages for use in lab experiments. It is a small-molecule compound that can easily penetrate cell membranes and reach its target site. This compound is also stable and can be stored for long periods of time. However, there are also limitations to the use of this compound in lab experiments. This compound has low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This will help to determine the optimal dosage and administration route for this compound. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of neurodegenerative disorders. Finally, more research is needed to explore the potential use of this compound in combination with other therapeutic agents to enhance its anticancer and antiviral effects.
Conclusion:
In conclusion, this compound is a novel small-molecule compound that has potential therapeutic properties. It has been synthesized using a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. This compound has shown promising results in inhibiting the growth of cancer cells and the replication of viruses. However, further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.
Synthesis Methods
2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide can be synthesized using a variety of methods, including one-pot synthesis, microwave-assisted synthesis, and solvent-free synthesis. One-pot synthesis involves the condensation of 2,8-dimethylquinoline-3-carbaldehyde and 3,4,5-trimethoxybenzaldehyde with carbohydrazide in the presence of a catalyst. Microwave-assisted synthesis involves the use of microwave irradiation to accelerate the reaction between the reactants. Solvent-free synthesis involves the reaction of the reactants in the absence of a solvent. Each of these methods has its advantages and disadvantages, and the choice of synthesis method depends on the specific application.
Scientific Research Applications
2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, antitumor, and antiviral properties. This compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the Zika virus. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2,8-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C22H23N3O4/c1-13-7-6-8-16-11-17(14(2)24-20(13)16)22(26)25-23-12-15-9-18(27-3)21(29-5)19(10-15)28-4/h6-12H,1-5H3,(H,25,26)/b23-12+ |
InChI Key |
OQHOWKVIXNOREP-FSJBWODESA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
SMILES |
CC1=CC=CC2=CC(=C(N=C12)C)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)



![2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide](/img/structure/B306676.png)
